12-Fold Higher Catalytic Efficiency (kcat/Km) Than the Best Previously Reported Cathepsin D Substrate
The MOCAc-GKPILFFRLK(Dnp)-D-Arg-NH₂ substrate achieves a kcat/Km of 15.6 µM⁻¹s⁻¹ for rat gastric cathepsin D, representing a 12.0-fold improvement over the best previously reported fluorogenic cathepsin D substrate, Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu, which exhibited a kcat/Km of only 1.3 µM⁻¹s⁻¹ [1]. For cathepsin E, the substrate achieves kcat/Km = 10.9 µM⁻¹s⁻¹, which likewise exceeds all prior cathepsin E substrates described at the time of its publication [2]. The Lys-Pro motif at P5–P4 within the substrate sequence was specifically engineered to exploit the extended substrate-binding cleft of cathepsin E, yet the substrate proved equally efficient for cathepsin D, underscoring its dual-utility design [2].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for cathepsin D |
|---|---|
| Target Compound Data | kcat/Km = 15.6 µM⁻¹s⁻¹ (rat gastric cathepsin D) |
| Comparator Or Baseline | Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu: kcat/Km = 1.3 µM⁻¹s⁻¹ (cathepsin D, Yonezawa et al. 1999) |
| Quantified Difference | 12.0-fold higher kcat/Km (15.6 / 1.3) |
| Conditions | Yasuda et al. 1999: 50 mM sodium acetate buffer, pH 4.0, 37 °C, fluorogenic detection at Ex 328 nm / Em 393 nm. Yonezawa et al. 1999: fluorescence at 303 nm (Ex 260 nm), substrate 20 µM. |
Why This Matters
Higher kcat/Km directly translates to greater assay sensitivity and shorter measurement times, enabling detection of low-abundance cathepsin D/E in precious biological samples where enzyme concentrations are limiting.
- [1] Yonezawa H, Uchikoba T, Arima K, Kaneda M. Fluorogenic Substrates for Cathepsin D. Biosci Biotechnol Biochem. 1999;63(8):1471-1474. doi: 10.1271/bbb.63.1471. (Best substrate identified: Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu, kcat/Km = 1.3 µM⁻¹s⁻¹.) View Source
- [2] Yasuda Y, Kageyama T, Akamine A, Shibata M, Kominami E, Uchiyama Y, Yamamoto K. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D. J Biochem. 1999 Jun;125(6):1137-43. doi: 10.1093/oxfordjournals.jbchem.a022396. PMID: 10348917. (kcat/Km = 15.6 µM⁻¹s⁻¹ for cathepsin D, 10.9 µM⁻¹s⁻¹ for cathepsin E.) View Source
